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molecular formula C11H15NO5 B3047618 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one CAS No. 1429-25-0

3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one

Cat. No. B3047618
M. Wt: 241.24 g/mol
InChI Key: JYUHCZJJUXLBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075299

Procedure details

In 70 ml of ethanol were dissolved 7 g of morpholine and 6.4 ml of 35% formalin followed by stirring at room temperature for 30 minutes. Further, 8.3 g of kojic acid was added thereto and stirred for 30 minutes in the same temperature. The formed crystals were taken out by filtration, washed in succession with ethanol and ether and dried to give 11.5 g of the title compound.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]=O.[CH:9]1[C:14](=[O:15])[C:13]([OH:16])=[CH:12][O:11][C:10]=1[CH2:17][OH:18]>C(O)C>[O:4]1[CH2:5][CH2:6][N:1]([CH2:7][C:12]2[O:11][C:10]([CH2:17][OH:18])=[CH:9][C:14](=[O:15])[C:13]=2[OH:16])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
6.4 mL
Type
reactant
Smiles
C=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes in the same temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The formed crystals were taken out by filtration
WASH
Type
WASH
Details
washed in succession with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCN(CC1)CC1=C(C(C=C(O1)CO)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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